Bienvenue dans la boutique en ligne BenchChem!

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

Regioisomerism Nuclear receptor pharmacology PPAR

This 5-chloro-2-nitro benzimidazole-phenylbenzamide is the critical regioisomer for dissecting PPAR subtype selectivity and HuR multimerization. Unlike its 2-chloro-5-nitro counterpart (GW9662, PPARγ antagonist) or HuR inhibitor chemotypes, this specific substitution redirects target engagement toward nuclear receptor agonism. Researchers must avoid uncontrolled isomer substitution due to known functional inversion risks. Supplied exclusively as a research-grade screening compound for non-human, non-veterinary use in nuclear receptor panels, selectivity cascades, and hypoxia-selective prodrug design. Three synthetically addressable handles enable library production and lead optimization.

Molecular Formula C20H13ClN4O3
Molecular Weight 392.8
CAS No. 476634-12-5
Cat. No. B2900937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide
CAS476634-12-5
Molecular FormulaC20H13ClN4O3
Molecular Weight392.8
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
InChIInChI=1S/C20H13ClN4O3/c21-13-7-10-18(25(27)28)15(11-13)20(26)22-14-8-5-12(6-9-14)19-23-16-3-1-2-4-17(16)24-19/h1-11H,(H,22,26)(H,23,24)
InChIKeyACZIGGYVOAHYLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide (CAS 476634-12-5): Compound Identity, Class, and Procurement Context


N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide (CAS 476634-12-5) is a synthetic small molecule belonging to the benzimidazole-phenylbenzamide class, with the molecular formula C20H13ClN4O3 and a molecular weight of 392.8 g/mol . The compound incorporates two pharmacophoric domains: a 2-phenyl-1H-benzimidazole scaffold linked via an amide bond to a 5-chloro-2-nitrobenzamide moiety . This specific 5-chloro-2-nitro substitution pattern distinguishes it from the more widely studied 2-chloro-5-nitro regioisomer (CAS 328254-90-6), which has been characterized as a HuR (ELAVL1) multimerization inhibitor . The compound is supplied as a research-grade screening compound intended for non-human, non-veterinary research use .

Why Generic Substitution is Not Advisable for N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide (CAS 476634-12-5)


Within the benzimidazole-phenylbenzamide chemotype, regioisomerism of the chloro and nitro substituents on the benzamide ring is a critical determinant of target engagement and biological function . The 2-chloro-5-nitro positional isomer (CAS 328254-90-6) has been identified as a HuR multimerization inhibitor , whereas the 5-chloro-2-nitro substitution pattern present in this compound is associated with a fundamentally different electronic distribution and steric profile around the amide carbonyl, which can redirect binding preference toward distinct protein targets such as nuclear receptors . In the broader nitrobenzamide class, reversing the orientation of chlorine and nitro substituents has been shown to invert functional activity—exemplified by the observation that 5-chloro-2-nitro-N-phenylbenzamide acts as a PPARδ agonist, in contrast to the PPARγ antagonist activity of its 2-chloro-5-nitro counterpart (GW9662) . Substituting the 5-chloro-2-nitro isomer with the 2-chloro-5-nitro isomer, or with des-chloro analogs such as N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide (CAS 98806-54-3), therefore risks complete loss of the desired target profile and should not be performed without explicit experimental validation of functional equivalence [1].

Quantitative Differentiation Evidence for N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide (CAS 476634-12-5) Against Closest Analogs


Regioisomeric Differentiation: 5-Chloro-2-Nitro vs. 2-Chloro-5-Nitro Substitution Reverses Functional Activity at Nuclear Receptor Targets

Among simple N-phenylbenzamide analogs, the 5-chloro-2-nitro substitution pattern (present in this compound) confers a distinct pharmacological profile compared to the 2-chloro-5-nitro isomer (GW9662). Specifically, 5-chloro-2-nitro-N-phenylbenzamide has been reported to act as a PPARδ agonist, whereas GW9662 (2-chloro-5-nitro-N-phenylbenzamide) is a well-characterized irreversible PPARγ antagonist with an IC50 of 3.3 nM for PPARγ . This functional inversion demonstrates that the relative positioning of chlorine and nitro substituents is not a minor structural variation but a determinant of both target selectivity and mode of action (agonist vs. antagonist) .

Regioisomerism Nuclear receptor pharmacology PPAR Structure-activity relationship

Target Engagement Divergence: Benzimidazole-Linked 5-Chloro-2-Nitrobenzamide vs. HuR Inhibitor Isomer (CAS 328254-90-6)

The 2-chloro-5-nitro positional isomer, N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide (CAS 328254-90-6), has been specifically identified and designated as 'HuR inhibitor 5,' a small molecule that disrupts HuR (ELAVL1) multimerization modules and reduces tumor cell survival and proliferation . The target compound, bearing the 5-chloro-2-nitro substitution, has no documented HuR inhibitory activity in the same screening cascade. This target engagement divergence between regioisomers is consistent with the well-established principle that the precise positioning of the nitro group relative to the amide carbonyl governs hydrogen-bonding interactions within the ligand-binding pocket .

HuR inhibition RNA-binding protein Cancer target Regioisomer selectivity

Structural Differentiation: Benzimidazole-Phenyl Spacer Confers Extended Molecular Topology vs. Simple N-Phenylbenzamide Comparators

The target compound incorporates a 4-(1H-benzimidazol-2-yl)phenyl spacer between the aniline nitrogen and the benzamide carbonyl, extending the molecular length and introducing an additional hydrogen-bond donor/acceptor (the benzimidazole NH/N) compared to simple N-phenylbenzamide analogs such as GW9662 (MW 276.7) and 5-chloro-2-nitro-N-phenylbenzamide (MW 276.7) . This translates to a molecular weight shift from ~277 Da to 392.8 Da, representing a substantial increase in scaffold complexity that can modulate target selectivity, physicochemical properties, and intellectual property space .

Molecular topology Pharmacophore extension Benzimidazole scaffold Lead optimization

Nitro Group Positioning and Electronic Effects: 2-Nitro vs. 4-Nitro Substitution on Benzamide Ring in Benzimidazole-Phenyl Series

Within the benzimidazole-phenylbenzamide series, the 2-nitro substitution (ortho to the amide carbonyl) present in the target compound enables intramolecular hydrogen bonding between the nitro oxygen and the amide NH, which can conformationally restrict the benzamide moiety and influence binding pose . In contrast, the 4-nitro analog (CAS 98806-54-3), where the nitro group is para to the carbonyl, lacks this intramolecular interaction and presents a different electrostatic surface to target proteins [1]. Published SAR in related nitrobenzamide series has demonstrated that the position of the nitro group (ortho vs. meta vs. para) can produce order-of-magnitude differences in target binding affinity [2].

Electronic effects Nitro positioning Hydrogen bonding Crystal packing

Differential Nitroreductase Metabolism Liability Between 5-Chloro-2-Nitro and 2-Chloro-5-Nitro Isomers

Nitroaromatic compounds are substrates for bacterial and mammalian nitroreductases, and the position of the nitro group relative to other substituents influences the rate and extent of nitro reduction. Published studies on the 2-chloro-5-nitro isomer GW9662 have characterized its nitroreductase-mediated metabolism and the impact on mutagenicity and bioavailability [1]. The 5-chloro-2-nitro isomer presents the nitro group in a different electronic environment (ortho to the carbonyl, meta to the chlorine), which is expected to alter its susceptibility to enzymatic nitro reduction compared to the 2-chloro-5-nitro isomer where the nitro group is para to the carbonyl . This differential metabolic handling has implications for both in vitro assay interpretation (compound stability in cell-based assays) and in vivo pharmacokinetics if the compound progresses to animal studies .

Nitroreductase metabolism Metabolic stability Prodrug potential Hypoxia selectivity

Recommended Research and Procurement Application Scenarios for N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide (CAS 476634-12-5)


Nuclear Receptor Profiling and PPAR Selectivity Screening

Based on the demonstrated functional inversion between 5-chloro-2-nitro and 2-chloro-5-nitro substitution patterns at PPAR nuclear receptors , this compound is well-suited for inclusion in nuclear receptor profiling panels. Researchers investigating PPARδ agonism or seeking to dissect the structural determinants of PPAR subtype selectivity can employ this compound as a structurally distinct probe alongside GW9662 (PPARγ antagonist) and other reference ligands . The benzimidazole-phenyl spacer provides an additional vector for exploring binding pocket tolerance beyond the simple N-phenylbenzamide scaffold .

Regioisomeric Selectivity Studies in RNA-Binding Protein or Kinase Target Campaigns

Given that the 2-chloro-5-nitro isomer has been identified as a HuR (ELAVL1) multimerization inhibitor , this 5-chloro-2-nitro isomer serves as an essential negative control or selectivity probe in HuR-targeted drug discovery programs. Its inclusion in screening cascades enables assessment of regioisomeric selectivity at the HuR target, while its distinct substitution pattern may reveal activity against alternative RNA-binding proteins or kinases within the same chemical series . The compound's presence in commercial screening libraries makes it accessible for high-throughput screening campaigns .

Nitroreductase Prodrug Development and Hypoxia-Selective Agent Design

The 5-chloro-2-nitro substitution pattern presents a distinct nitroreductase substrate profile compared to the more extensively characterized 2-chloro-5-nitro isomer . This compound can be employed as a scaffold for designing hypoxia-selective prodrugs, where differential nitro reduction kinetics between the two regioisomers may confer advantages in therapeutic window or tissue selectivity . The benzimidazole moiety additionally enables further derivatization at the benzimidazole NH position for property optimization .

Benzimidazole Scaffold Diversification in Medicinal Chemistry Lead Optimization

The compound represents a strategically functionalized benzimidazole-phenylbenzamide scaffold that incorporates three synthetically addressable handles: the nitro group (reducible to amine), the chlorine (nucleophilic aromatic substitution), and the benzimidazole NH (alkylation/acylation) . This multi-point derivatization capacity makes it valuable as a starting point for parallel synthesis or library production in lead optimization programs, particularly when compared to simpler analogs that offer fewer diversification sites .

Quote Request

Request a Quote for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.